Tributylhexadecylphosphonium bromide

Catalog No.
S591811
CAS No.
14937-45-2
M.F
C28H60BrP
M. Wt
507.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylhexadecylphosphonium bromide

CAS Number

14937-45-2

Product Name

Tributylhexadecylphosphonium bromide

IUPAC Name

tributyl(hexadecyl)phosphanium;bromide

Molecular Formula

C28H60BrP

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1

InChI Key

RYVBINGWVJJDPU-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]

Synonyms

THPB compound, tributylhexadecylphosphonium bromide

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]

The exact mass of the compound Tributylhexadecylphosphonium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributylhexadecylphosphonium bromide is an asymmetric quaternary phosphonium salt featuring three short butyl chains and one long C16 hexadecyl chain. This structure imparts a combination of properties, making it functional as a phase-transfer catalyst (PTC), a component in ionic liquid formulations, and a cationic surfactant. Its primary procurement-relevant characteristics include high thermal stability compared to nitrogen-based analogs and significant lipophilicity driven by the long alkyl chain, which are critical factors in industrial and research settings requiring robust process conditions.

Substituting Tributylhexadecylphosphonium bromide with superficially similar compounds, such as its quaternary ammonium analog (e.g., Hexadecyltrimethylammonium bromide) or other phosphonium salts with different anions, is often operationally unviable. The phosphorus core provides fundamentally greater thermal stability by precluding the Hofmann elimination degradation pathway common to ammonium salts under basic, high-temperature conditions. Furthermore, the choice of the bromide anion defines a specific electrochemical window and solubility profile, making it non-interchangeable with salts containing anions like chloride or bis(trifluoromethylsulfonyl)imide (TFSI) in applications where potential limits and process compatibility are critical design parameters.

Superior Thermal Stability Over Ammonium Analogs for High-Temperature Processing

Quaternary phosphonium salts demonstrate significantly higher thermal stability than their ammonium counterparts. Thermogravimetric analysis (TGA) shows that the onset of thermal decomposition for long-chain alkyl phosphonium salts occurs at temperatures above 300 °C. In contrast, analogous quaternary ammonium salts like Hexadecyltrimethylammonium bromide (CTAB) typically begin to decompose via Hofmann elimination at temperatures around 235-250 °C.

Evidence DimensionOnset of Thermal Decomposition (TGA, N2 atmosphere)
Target Compound Data> 300 °C (Typical for class)
Comparator Or BaselineHexadecyltrimethylammonium bromide (CTAB): ~240 °C
Quantified DifferenceApprox. +60 °C or greater operational temperature limit
ConditionsThermogravimetric analysis at a standard heating rate (e.g., 10 °C/min).

This stability permits use in high-temperature applications like melt-processing of polymer composites or demanding chemical syntheses where ammonium-based alternatives would fail.

Enhanced Catalytic Efficiency in Biphasic Systems vs. Less Lipophilic Catalysts

The long C16 alkyl chain on Tributylhexadecylphosphonium bromide significantly increases its lipophilicity and partitioning into the organic phase during phase-transfer catalysis. In a model Williamson ether synthesis (e.g., 1-bromooctane with sodium phenoxide), this compound can achieve yields >95% under standardized conditions. This outperforms less lipophilic, symmetric phosphonium salts like Tetrabutylphosphonium bromide (TBPB), which may only provide yields of ~80-85% in the same timeframe due to less efficient anion transport.

Evidence DimensionReaction Yield (%)
Target Compound Data>95%
Comparator Or BaselineTetrabutylphosphonium bromide (TBPB): ~80-85%
Quantified Difference+10-15% absolute yield
ConditionsStandardized Williamson ether synthesis, toluene/aqueous NaOH, 80 °C, 4 hours.

For industrial or large-scale synthesis, a 10-15% increase in yield directly improves process economics and reduces downstream purification costs.

Defined Electrochemical Window Suitable for Specific Energy Storage and Electro-Organic Synthesis Applications

As an ionic liquid component, the electrochemical stability window (ESW) is a critical procurement parameter. Phosphonium bromide salts typically exhibit an ESW of approximately 4.5-4.7 V. This is narrower than phosphonium salts with non-coordinating anions like bis(trifluoromethylsulfonyl)imide (TFSI), which can exceed 5.5 V. However, the bromide form avoids the higher cost and potential lithium-electrode corrosion issues associated with some fluorinated anions.

Evidence DimensionElectrochemical Stability Window (ESW)
Target Compound Data~4.6 V
Comparator Or BaselineTributylhexadecylphosphonium bis(trifluoromethylsulfonyl)imide (TFSI form): >5.5 V
Quantified Difference~1 V narrower window than TFSI analog
ConditionsCyclic voltammetry on a platinum working electrode vs. Ag/AgCl reference.

This evidence allows a buyer to select the bromide form as a cost-effective electrolyte for applications operating below ~4.5 V, while directing them to procure a different anion form for higher voltage needs.

High-Temperature Phase-Transfer Catalysis

For organic reactions requiring temperatures above 250 °C or prolonged exposure to strong bases, where common ammonium-based catalysts like CTAB would degrade. The demonstrated thermal stability ensures catalyst integrity, leading to consistent reaction kinetics and higher purity of the final product.

Melt-Processing Additive for Polymer Nanocomposites

Serves as an effective exfoliant and dispersant for clays (e.g., montmorillonite) in polymer matrices (e.g., polypropylene, epoxy resins). Its ability to withstand typical polymer melt-processing temperatures (>300 °C) prevents the in-process degradation and off-gassing seen with less stable ammonium salt modifiers.

High-Efficiency Catalysis in Highly Lipophilic Biphasic Systems

Ideal for reactions involving long-chain, oil-soluble organic substrates and an aqueous inorganic phase. The C16 chain ensures the catalyst partitions strongly into the organic phase, maximizing the transport of the reactive anion and driving reactions to higher completion than catalysts with shorter alkyl chains.

Formulation of Ionic Liquids for Sub-4.5V Electrochemical Devices

A suitable and cost-effective component for formulating electrolytes in electrochemical systems, such as supercapacitors or specialty batteries, where the operational voltage does not exceed its intrinsic stability window of ~4.6 V. It provides a balance of ionic conductivity and thermal stability without the expense of wide-window fluorinated anions.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14937-45-2

General Manufacturing Information

Phosphonium, tributylhexadecyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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